2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
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Overview
Description
The compound “2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide” is a complex organic molecule. It contains a pyrimidinyl piperazine moiety, which is a common feature in many bioactive compounds . The compound also contains a phenoxy group and a propanamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinyl piperazine ring, a phenoxy group, and a propanamide group. These functional groups could potentially allow for various interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The pyrimidinyl piperazine moiety, in particular, is known to participate in various chemical reactions .Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE) , which can modulate acetylcholine to some extent, enhancing cognition functions .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and poor inhibitory activity against BuChE . The compound’s mode of action against AChE was analyzed by a kinetic study, which indicated that it is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
As a potential drug for alzheimer’s disease, it would ideally have good bioavailability, be able to cross the blood-brain barrier, and have a suitable half-life for convenient dosing .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . This can potentially alleviate the symptoms of diseases characterized by a decrease in cholinergic transmission, such as Alzheimer’s disease .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-16(28-17-6-3-2-4-7-17)18(25)20-10-15-29(26,27)24-13-11-23(12-14-24)19-21-8-5-9-22-19/h2-9,16H,10-15H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKZKVOAXHMGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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